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Compound of Interest

Compound Name: 5-Bromo-1,6-dimethyl-1H-indazole

Cat. No.: B1371561

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in
medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an
effective bioisostere for native structures like indoles, often conferring superior metabolic
stability and pharmacokinetic profiles.[3] Within this important class of heterocycles, 5-Bromo-
1,6-dimethyl-1H-indazole has emerged as a particularly valuable building block. Its strategic
substitution pattern—a bromine atom ripe for cross-coupling, a fixed N-methylation to prevent
tautomerism, and a C6-methyl group for steric and electronic modulation—makes it an
exceptionally versatile precursor for the synthesis of complex therapeutic agents.[4][5]

This guide provides a comprehensive technical overview of 5-Bromo-1,6-dimethyl-1H-
indazole, designed for researchers and scientists in the field of drug development. We will
delve into its core physicochemical properties, explore logical synthetic strategies, and illustrate
its application as a foundational scaffold in the construction of novel bioactive molecules,
particularly in oncology.[4]

Physicochemical and Structural Characteristics

5-Bromo-1,6-dimethyl-1H-indazole is typically an off-white solid at room temperature.[4][5]
The molecule's hydrophobic nature makes it soluble in common organic solvents.[5] The core
of its utility lies in its bicyclic indazole structure, with specific substitutions that dictate its
reactivity.[5] The N1-methyl group prevents the tautomerism often seen in N-unsubstituted
indazoles, ensuring regiochemical control in subsequent reactions.[6][7] The bromine atom at
the 5-position is the primary reactive handle for introducing molecular diversity, while the methyl
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group at the 6-position can influence binding interactions and pharmacokinetic properties in
final drug candidates.[5]

Table 1: Core Properties of 5-Bromo-1,6-dimethyl-1H-indazole

Property Value Source(s)
CAS Number 1159511-81-5 [41[8]
Molecular Formula CoHoBrN2 [4][9]
Molecular Weight 225.09 g/mol [4]
Appearance Off-white solid [4]
Purity >95% (HPLC) [4][8]
CN1C=2C(=CC(Br)=C(C)C2)C
SMILES [5][10]
=N1
GDVORDVVHXRNAP-
InChl Key [5][10]

UHFFFAOYSA-N

Storage Conditions Store at 0-8°C [4]

Synthetic Pathways and Methodologies

The synthesis of specifically substituted indazoles requires careful strategic planning to ensure
correct regiochemistry. Direct methylation of a 5-bromo-indazole precursor often yields an
undesired mixture of N1 and N2-methylated isomers, necessitating complex purification.[11]
Therefore, more controlled, multi-step syntheses are preferred to guarantee the formation of
the desired 5-Bromo-1,6-dimethyl-1H-indazole isomer.

A logical and authoritative approach involves building the indazole ring from a suitably
substituted benzene precursor. This ensures the positions of the bromo and methyl groups are
set before the heterocyclic ring is formed, providing unambiguous regiochemical control.
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Caption: Conceptual Synthetic Workflow for Indazole Synthesis.
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Representative Protocol: Regiocontrolled Synthesis

This protocol is a representative methodology based on established indazole synthesis
principles, such as those involving cyclization of substituted hydrazones, which provides
superior regiochemical control.

Step 1: Synthesis of N'-(4-bromo-2-fluoro-5-methylbenzylidene)-N-methylhydrazine

e To a solution of 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in ethanol, add
methylhydrazine (1.1 eq).

e Add a catalytic amount of acetic acid to the mixture.

 Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the
hydrazone intermediate by Thin Layer Chromatography (TLC).

» Upon completion, concentrate the reaction mixture under reduced pressure. The crude
product can be purified by recrystallization or column chromatography.

Causality: The reaction between an aldehyde and a hydrazine forms a hydrazone. Using
methylhydrazine at this stage definitively sets the eventual position of the N1-methyl group,
avoiding the isomeric mixtures common with post-cyclization alkylation.

Step 2: Intramolecular Cyclization to form 5-Bromo-1,6-dimethyl-1H-indazole

Dissolve the hydrazone intermediate from Step 1 in a high-boiling point polar aprotic solvent,
such as DMSO or DMF.[11]

e Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride (2.0
eq).

e Heat the reaction mixture to 100-150°C for 8-12 hours, monitoring by TLC until the starting
material is consumed.[11]

e Cool the reaction to room temperature and carefully quench with water.

o Extract the product with an organic solvent (e.g., ethyl acetate).
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to yield 5-Bromo-1,6-
dimethyl-1H-indazole.

Causality: The strong base deprotonates the hydrazine N-H, creating a potent intramolecular
nucleophile. This attacks the aromatic ring at the carbon bearing the fluorine atom—an
excellent leaving group in nucleophilic aromatic substitution (SnAr) reactions—to form the five-
membered pyrazole ring, completing the indazole scaffold.

Protocol Validation: The identity and purity of the final product must be confirmed through
standard analytical techniques.

e 1H and 3C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.
e Mass Spectrometry (MS): To verify the molecular weight (225.09 g/mol ).[4]

» High-Performance Liquid Chromatography (HPLC): To determine the purity of the final
compound (typically 295%).[4][8]

Applications in Research and Drug Development

5-Bromo-1,6-dimethyl-1H-indazole is primarily utilized as a key intermediate in the synthesis
of pharmaceuticals, especially in the development of anti-cancer agents.[4] The indazole core
is a key feature in numerous kinase inhibitors, and this specific building block provides a robust
platform for creating extensive libraries of novel compounds for screening.[2][12]

The true power of this molecule lies in the chemical reactivity of the C5-bromine atom. It serves
as an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational
methods in modern drug discovery for creating C-C, C-N, and C-O bonds.

Key Reactions for Derivatization:

e Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl
groups.
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e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse
amine functionalities.

e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling

Rz2NH
(Amine)

<) ty bond C-C bond
\4 A 4
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Rd/Cu Catalysts

Aryl/Heteroaryl-Substituted
Indazole Derivative

Alkynyl-Substituted
Indazole Derivative

Click to download full resolution via product page
Caption: Role as a versatile scaffold in cross-coupling reactions.

This synthetic versatility allows medicinal chemists to systematically modify the indazole core,
exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and
pharmacokinetic properties of potential drug candidates. Its use has been noted in research
targeting cancer pathways and in biochemical studies involving enzyme inhibition and receptor
binding.[4]

Safety and Handling

As a laboratory chemical, 5-Bromo-1,6-dimethyl-1H-indazole should be handled with
appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if
inhaled, and can cause skin and serious eye irritation.[8] Standard personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling
should be performed in a well-ventilated area or a chemical fume hood. The compound should
be stored in a tightly sealed container under recommended cool conditions (0-8°C).[4]

Conclusion
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5-Bromo-1,6-dimethyl-1H-indazole is more than just a chemical intermediate; it is a
strategically designed tool for modern drug discovery. Its structure is optimized for versatility,
offering a stable, non-tautomerizable core and a reactive handle for diversification through
robust and reliable cross-coupling chemistry. For research teams aiming to develop novel
therapeutics, particularly kinase inhibitors for oncology, this compound represents a
foundational starting point for building libraries of complex molecules with finely-tuned
biological activities. A thorough understanding of its properties, synthesis, and reactivity is
essential for leveraging its full potential in the quest for next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indazole
Moiety]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371561#5-bromo-1-6-dimethyl-1h-indazole-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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